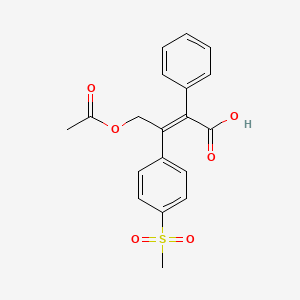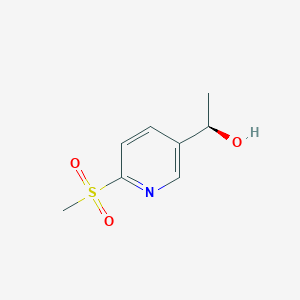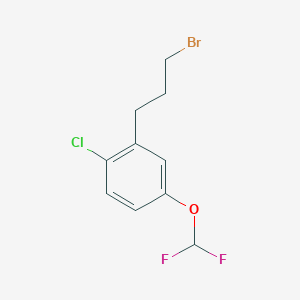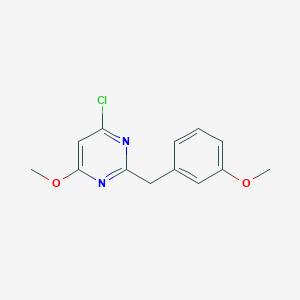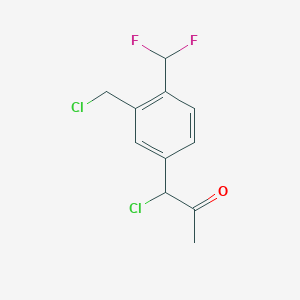
1-Chloro-1-(3-(chloromethyl)-4-(difluoromethyl)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-(3-(chloromethyl)-4-(difluoromethyl)phenyl)propan-2-one is an organic compound with a complex structure It is characterized by the presence of chlorine, chloromethyl, and difluoromethyl groups attached to a phenyl ring, along with a propan-2-one moiety
Méthodes De Préparation
The synthesis of 1-Chloro-1-(3-(chloromethyl)-4-(difluoromethyl)phenyl)propan-2-one typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable aromatic compound that has the desired substituents.
Chlorination: The aromatic compound undergoes chlorination to introduce the chlorine atoms at specific positions.
Ketone Formation: The final step involves the formation of the propan-2-one moiety through a series of reactions, such as oxidation or acylation.
Industrial production methods may involve optimized reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1-Chloro-1-(3-(chloromethyl)-4-(difluoromethyl)phenyl)propan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Addition Reactions: The compound can participate in addition reactions with various reagents, leading to the formation of new compounds.
Common reagents used in these reactions include halogens, oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Chloro-1-(3-(chloromethyl)-4-(difluoromethyl)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of 1-Chloro-1-(3-(chloromethyl)-4-(difluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The molecular targets and pathways involved can vary widely based on the compound’s application.
Comparaison Avec Des Composés Similaires
1-Chloro-1-(3-(chloromethyl)-4-(difluoromethyl)phenyl)propan-2-one can be compared with other similar compounds, such as:
1-Chloro-1-(3-(difluoromethyl)-5-(methylthio)phenyl)propan-2-one: This compound has a similar structure but with a methylthio group instead of a chloromethyl group.
1-Chloro-1-(2-(difluoromethyl)-3-(methylthio)phenyl)propan-2-one: This compound has a different substitution pattern on the phenyl ring.
1-Chloro-1-(3-(difluoromethoxy)-5-(methylthio)phenyl)propan-2-one: This compound has a difluoromethoxy group instead of a difluoromethyl group.
Propriétés
Formule moléculaire |
C11H10Cl2F2O |
|---|---|
Poids moléculaire |
267.10 g/mol |
Nom IUPAC |
1-chloro-1-[3-(chloromethyl)-4-(difluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H10Cl2F2O/c1-6(16)10(13)7-2-3-9(11(14)15)8(4-7)5-12/h2-4,10-11H,5H2,1H3 |
Clé InChI |
LZGQFZWPJJEZLS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=CC(=C(C=C1)C(F)F)CCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



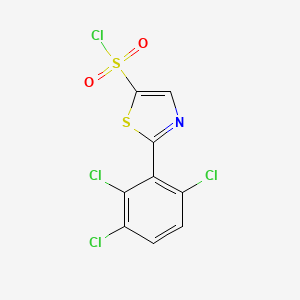
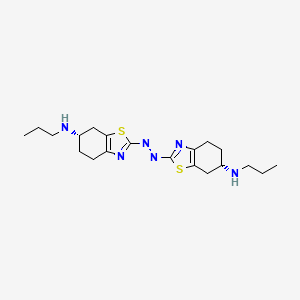
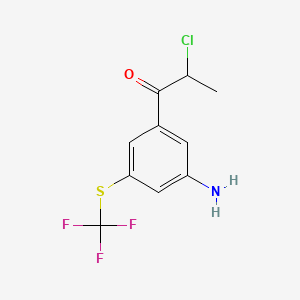
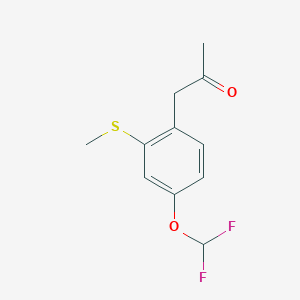
![Methyl 2-oxo-2-(5-oxo-2-propyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)acetate](/img/structure/B14045034.png)



